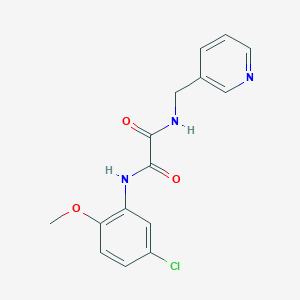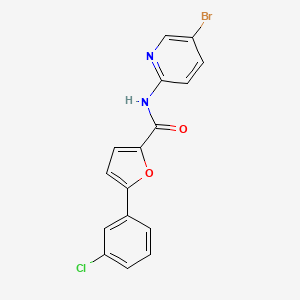
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. CEP-1347 has been shown to have neuroprotective effects in both in vitro and in vivo models of neurodegeneration, making it a promising candidate for the development of new treatments for conditions such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is not fully understood, but it is thought to act by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in a variety of cellular processes, including apoptosis, inflammation, and stress responses. Inhibition of this pathway by N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide may help to prevent neuronal death and promote neuronal survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce the production of reactive oxygen species (ROS) and prevent the activation of caspases, which are enzymes involved in the process of apoptosis. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce the loss of dopaminergic neurons in the substantia nigra, a key region of the brain involved in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is that it has been extensively studied in both in vitro and in vivo models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide. One area of interest is the development of new formulations or delivery methods to improve its efficacy and bioavailability. Another area of interest is the identification of new targets or pathways that may be involved in its neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with 5-chloro-2-methoxybenzoyl chloride to form the intermediate 5-chloro-2-methoxy-N-(3-pyridinylmethyl)benzamide. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can improve motor function and reduce neuronal loss in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-5-4-11(16)7-12(13)19-15(21)14(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIZEIDHQQGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5152302.png)
![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)
![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)
